![molecular formula C22H20F3N5O3S B1684526 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone CAS No. 869288-64-2](/img/structure/B1684526.png)

3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone

Overview

Description

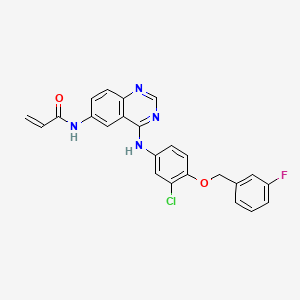

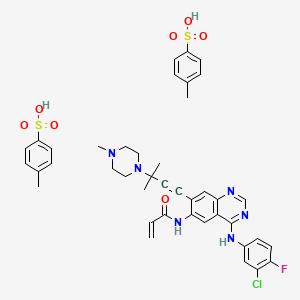

PF-573228 is a potent and selective inhibitor of focal adhesion kinase (FAK) (IC50= 4 nM). Displays 50 - 250-fold selectivity for FAK over other protein kinases. PF573228 was recognized to affect cell adhesion and migration in many types of cells.

Scientific Research Applications

Cancer Research

PF-573228 is primarily used in cancer research due to its ability to inhibit FAK, which is often overexpressed in various cancers . It has been shown to reduce phosphorylation of FAK in A431 epithelial carcinoma cells, with an IC50 value of 11 nM . This inhibition can lead to reduced cancer cell migration and invasion, making it a potential therapeutic agent for cancer treatment.

Angiogenesis Studies

The compound has potent anti-angiogenic properties. In studies involving human umbilical vein endothelial cells (HUVEC), PF-573228 increased cell apoptosis and decreased endothelial cell migration and sprout formation by inhibiting FAK autophosphorylation . This application is crucial for understanding and controlling pathological conditions like tumor growth and cardiovascular diseases.

Stem Cell Research

In mesenchymal stem cells (MSCs), PF-573228 has been reported to reduce the pro-inflammatory response induced by cancer cell-secreted factors . This application is vital for stem cell therapy, where controlling the inflammatory response is necessary for successful treatment outcomes.

Neuroscience

Research has indicated that PF-573228 can influence the behavior of cells by modulating BK (Ca)-channel activity. This is particularly relevant in the study of neurological diseases and the development of neuropharmacological agents .

Mechanism of Action

Target of Action

PF-573228 primarily targets the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in several cellular processes, including cell adhesion, migration, proliferation, and survival .

Mode of Action

PF-573228 is an ATP-competitive inhibitor of FAK . It binds to the ATP-binding pocket of FAK, preventing ATP from binding and thus inhibiting the kinase activity of FAK . This results in the inhibition of FAK phosphorylation, particularly at the Tyr397 site .

Biochemical Pathways

The inhibition of FAK by PF-573228 affects several biochemical pathways. FAK is known to be involved in integrin signaling pathways, which are crucial for cell adhesion and migration . By inhibiting FAK, PF-573228 disrupts these pathways, leading to reduced cell migration and adhesion .

Result of Action

The inhibition of FAK by PF-573228 leads to a decrease in cell migration and adhesion . Additionally, it has been reported that PF-573228 can induce apoptosis , potentially contributing to its anti-cancer effects.

Action Environment

The action of PF-573228 can be influenced by various environmental factors. For instance, the presence of ATP can compete with PF-573228 for binding to FAK, potentially affecting the efficacy of the compound . Furthermore, the stability of PF-573228 may be affected by factors such as temperature and pH .

properties

IUPAC Name |

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLKTSGTIBHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469447 | |

| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone | |

CAS RN |

869288-64-2 | |

| Record name | 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869288-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-573228 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

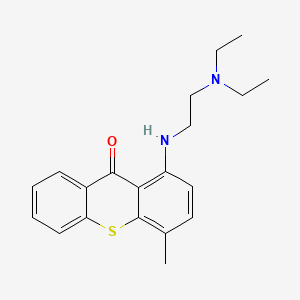

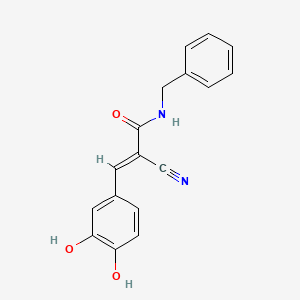

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of PF573228 and how does it interact with it?

A1: PF573228 primarily targets Focal Adhesion Kinase (FAK) [, , , , , , , , , ]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of FAK, specifically at the K454 residue within the kinase domain []. This binding prevents ATP from binding, thereby inhibiting FAK’s kinase activity.

Q2: What are the downstream consequences of FAK inhibition by PF573228?

A2: Inhibition of FAK by PF573228 leads to a cascade of downstream effects, including:

- Reduced cell proliferation and migration: FAK plays a crucial role in cell proliferation, adhesion, and migration. PF573228 disrupts these processes, inhibiting tumor cell growth and metastasis [, , , , , , , , , , , , ].

- Induction of apoptosis: FAK is involved in cell survival pathways. PF573228 can induce apoptosis (programmed cell death) in various cancer cells by inhibiting these pathways [, , , ].

- Suppression of angiogenesis: FAK contributes to angiogenesis (new blood vessel formation), a process essential for tumor growth. PF573228 can disrupt this process, limiting tumor vascularization [, , ].

- Altered gene expression: FAK influences the expression of various genes involved in cell proliferation, migration, and survival. PF573228 can modulate the expression of these genes, impacting tumor progression [, , , , ].

Q3: What role does FAK phosphorylation play in these downstream effects?

A3: Phosphorylation of FAK at specific tyrosine residues (Tyr397, Tyr861, Tyr925) is crucial for its activation and function. PF573228, by inhibiting FAK’s kinase activity, blocks the phosphorylation of these key tyrosine residues [, , , , , , , , , , ]. This blockage prevents the recruitment and activation of downstream signaling molecules, ultimately disrupting FAK-mediated cellular processes such as proliferation, migration, and survival.

Q4: Does PF573228 affect other kinases besides FAK?

A4: While PF573228 is highly selective for FAK, research suggests potential off-target effects on other kinases:

- Pyk2: PF573228 can also inhibit the activity of proline-rich tyrosine kinase 2 (Pyk2) [, ], a close homologue of FAK, This dual inhibition can contribute to its therapeutic efficacy in certain cancers.

- Other Kinases: Research indicates that PF573228 might affect other kinases, such as IGF-1R and c-Src, although to a lesser extent than FAK and Pyk2 []. These off-target effects should be considered when evaluating the drug's overall safety and efficacy.

Q5: What is the role of the FAK-PI3K-AKT signaling pathway in PF573228's mechanism of action?

A5: The FAK-PI3K-AKT pathway is a crucial signaling cascade involved in cell survival and proliferation. PF573228, by inhibiting FAK, disrupts this pathway, leading to decreased AKT phosphorylation and downstream inhibition of cell survival signals []. This disruption contributes to the compound's anti-tumor effects.

Q6: What is the molecular formula and weight of PF573228?

A6: PF573228 has the molecular formula C21H17F3N6O3S and a molecular weight of 490.47 g/mol.

Q7: Is there any available spectroscopic data for PF573228?

A7: While the provided abstracts don't offer detailed spectroscopic data, researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of PF573228 and its metabolites.

Q8: Does PF573228 possess catalytic properties?

A8: PF573228 is primarily an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its mechanism of action relies on binding to and inhibiting FAK, rather than catalyzing a specific chemical reaction.

Q9: Have computational methods been used to study PF573228?

A9: Yes, computer modeling and screening were used to identify PF573228 as a potential FAK inhibitor []. These methods likely involved docking simulations to predict the binding affinity and interactions of PF573228 with the ATP-binding site of FAK.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)